Acrinathrin

Description

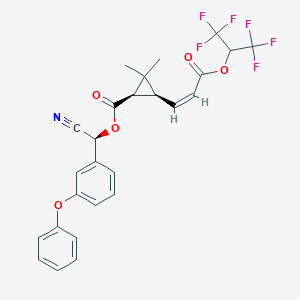

Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSVIMMRPNPFK-WEQBUNFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F6NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041584 | |

| Record name | Acrinathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101007-06-1 | |

| Record name | Acrinathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrinathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrinathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACRINATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acrinathrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrinathrin, a synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in nerve cells.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound on sodium channels, focusing on its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these interactions. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from other well-characterized pyrethroids as representative examples to illustrate the core principles of its action.

The primary mechanism of this compound involves the modification of the gating kinetics of VGSCs.[3] It binds to the channel and dramatically slows both its inactivation and deactivation processes.[2][4] This results in a prolonged influx of sodium ions, leading to a sustained membrane depolarization, repetitive neuronal firing, and ultimately, paralysis in target organisms.[5] Computational modeling studies have identified a potential binding site for this compound, designated as Pyrethroid Receptor Site 1, located at the interface of domains II and III of the sodium channel α-subunit.[2][6]

Core Mechanism of Action on Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that cycle through three main states: resting (closed), open (activated), and inactivated (closed).[2] The precise and rapid transitions between these states are essential for normal nerve impulse transmission. This compound, like other pyrethroids, disrupts this finely tuned process.

The binding of this compound to the sodium channel is state-dependent, showing a preference for the open state of the channel.[2][7] Once bound, it stabilizes the open conformation, leading to the following key effects on channel gating:

-

Inhibition of Inactivation: this compound significantly slows the fast inactivation process that normally closes the channel shortly after it opens in response to membrane depolarization.[2]

-

Inhibition of Deactivation: Upon repolarization of the membrane, this compound delays the closing of the channel (deactivation), resulting in a characteristic "tail current" of persistent sodium influx.[2][8]

This prolonged channel opening leads to a state of hyperexcitability in the neuron, causing repetitive firing of action potentials in response to a single stimulus. At higher concentrations, the persistent membrane depolarization can lead to a complete loss of excitability and nerve block.

Signaling Pathway of this compound Action

The following diagram illustrates the interaction of this compound with the voltage-gated sodium channel and its downstream consequences.

References

- 1. Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Na v 1.8 sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Modification of sodium channel kinetics by the insecticide tetramethrin in crayfish giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

Acrinathrin: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin is a synthetic pyrethroid insecticide and acaricide valued for its high efficacy against a broad spectrum of insect and mite pests. As a neurotoxin, its mode of action involves the modulation of voltage-gated sodium channels in the nervous systems of target organisms. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound. It includes a detailed compilation of its physicochemical data, standardized experimental protocols for the determination of these properties, and a visualization of its mechanism of action and relevant experimental workflows. This document is intended to serve as a critical resource for researchers, chemists, and toxicologists engaged in the study and application of this compound.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (S)-cyano(3-phenoxyphenyl)methyl (1R,3S)-3-[(1Z)-3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[1][2] |

| CAS Number | 101007-06-1[1][3][4] |

| Molecular Formula | C₂₆H₂₁F₆NO₅[1][3][4][5][6] |

| Molecular Weight | 541.44 g/mol [3][6][7] |

| Synonyms | Rufast, RU 38702, Ardent, Orytis[6][7][8][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 81.5 °C[5][8] | |

| Boiling Point | 528.2 ± 50.0 °C | (Predicted)[8] |

| Vapor Pressure | 4.40 x 10⁻⁵ mPa | at 20 °C[10] |

| Water Solubility | Low[10] | |

| Solubility in Organic Solvents | Soluble in Acetone, Chloroform, Dichloromethane, Dimethylformamide, Ethyl Acetate, and DMSO[7][8] | |

| Octanol-Water Partition Coefficient (log P) | 6.3 | at 20 °C, pH 7[10] |

| Appearance | White Crystal[8] |

Mechanism of Action: Sodium Channel Modulation

This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are essential for the generation and propagation of action potentials in neurons.[5][10] The primary mechanism involves the disruption of the normal gating kinetics of these channels.

This compound binds to the VGSCs and modifies their function in a state-dependent manner, showing a preferential affinity for the open state of the channel.[7][10] This interaction inhibits the transition of the channel from the activated (open) state to the inactivated (closed) state and slows down its deactivation.[5] The result is a prolonged influx of sodium ions into the neuron, leading to membrane depolarization, repetitive neuronal firing, and eventual paralysis of the insect.[11]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories.

Determination of Octanol-Water Partition Coefficient (log P) - Shake-Flask Method (OECD 107)

The octanol-water partition coefficient (Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The shake-flask method is a widely used technique for its determination.

Principle: A solution of this compound in either n-octanol or water is placed in a vessel with a known volume of the other immiscible solvent. The mixture is agitated until equilibrium is reached, after which the phases are separated. The concentration of this compound in each phase is then determined analytically to calculate the partition coefficient.

Methodology:

-

Preparation of Solvents: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Preparation: A stock solution of this compound is prepared in the solvent in which it is more soluble (n-octanol for this compound). The concentration should not exceed 0.01 mol/L in either phase.

-

Partitioning: A known volume of the this compound stock solution and the corresponding immiscible solvent are combined in a suitable container (e.g., a separatory funnel or centrifuge tube).

-

Equilibration: The container is agitated gently (to avoid emulsification) at a constant temperature (e.g., 20 °C) until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of this compound in the n-octanol phase (Co) to its concentration in the aqueous phase (Cw). The final result is typically expressed as its base-10 logarithm (log P).

Determination of this compound Residues in Soil - QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from complex matrices like soil.

Principle: A soil sample is first hydrated and then extracted with an organic solvent (typically acetonitrile). Partitioning is induced by adding salts. The resulting extract is then cleaned up using dispersive solid-phase extraction (d-SPE) before analysis.

Methodology:

-

Sample Preparation: A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube. A small amount of water is added to hydrate (B1144303) the sample.

-

Extraction: Acetonitrile (B52724) (e.g., 10 mL) is added to the tube. The sample is shaken vigorously for a set period (e.g., 30 minutes) to extract the this compound residues.

-

Salting-Out: A salt mixture (e.g., MgSO₄ and NaCl) is added to the tube. This induces phase separation between the acetonitrile and the aqueous layer. The tube is shaken and then centrifuged.

-

Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture (e.g., MgSO₄ to remove residual water and primary secondary amine (PSA) to remove interfering matrix components). The tube is vortexed and then centrifuged.

-

Analysis: The final cleaned-up extract is analyzed by a suitable chromatographic technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.[12]

Stability and Degradation

This compound exhibits moderate persistence in soil environments but degrades more rapidly in aqueous systems.[10] It is stable in acidic media, with hydrolysis becoming more significant as pH increases.[10] Photolysis, or degradation by sunlight, can also contribute to its breakdown in the environment. Thermal decomposition of pyrethroids generally occurs at elevated temperatures (above 250-300 °C) and can proceed through evaporation and oxidative pyrolysis.[13]

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, a potent synthetic pyrethroid. The tabulated data, coupled with standardized experimental protocols and visualizations of its mechanism of action and analytical workflows, offer a comprehensive resource for professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of these fundamental properties is essential for the safe and effective use of this compound, as well as for ongoing research into its environmental behavior and biological interactions.

References

- 1. Pyrethroid Insecticides Directly Activate Microglia Through Interaction With Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Acrinathrin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin, a potent synthetic pyrethroid insecticide and acaricide, is characterized by a complex stereochemistry that gives rise to multiple isomers, each with distinct biological activities. The commercialized product is a single, highly active isomer, necessitating precise stereoselective synthesis and robust purification methods. This technical guide provides a comprehensive overview of the synthesis and purification of this compound isomers, with a focus on detailed experimental protocols and data presentation for researchers in agrochemistry and drug development. The guide outlines a plausible stereoselective synthetic route based on the Horner-Wadsworth-Emmons reaction and details purification strategies centered around chiral High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a synthetic pyrethroid with a complex molecular structure that includes three chiral centers and a double bond, resulting in 15 possible isomers.[1] The insecticidal and acaricidal efficacy of this compound is highly dependent on its stereochemistry, with one specific isomer demonstrating superior activity.[1] Consequently, the development of stereoselective synthetic methods and efficient purification techniques to isolate the desired isomer is of paramount importance. This guide details a proposed synthetic pathway and purification protocols based on established chemical principles and analogous procedures for related pyrethroid compounds.

Synthesis of this compound Isomers

The synthesis of this compound involves the esterification of a chiral cyclopropanecarboxylic acid derivative with a chiral cyanohydrin. A notable approach to constructing the acid component is through a Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of the carbon-carbon double bond.[1]

Proposed Synthetic Pathway

A plausible synthetic route, adapted from the work of Wang and Gu for similar pyrethroids, is outlined below.[1] The key steps involve the synthesis of the acid and alcohol moieties followed by their esterification.

Experimental Protocol: Synthesis of this compound

The following is a proposed experimental protocol based on general principles of the Horner-Wadsworth-Emmons reaction and pyrethroid synthesis.

Step 1: Synthesis of the Intermediate Ester via Horner-Wadsworth-Emmons Reaction

-

To a solution of 2-phosphonate-substituted tert-butylacetate (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of chiral (1R,3S)-caronaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate ester.

Step 2: Hydrolysis to the Alkenyl Carboxylic Acid

-

Dissolve the intermediate ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous acid (e.g., 2M HCl).

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkenyl carboxylic acid.

Step 3: Esterification to form this compound

-

Dissolve the alkenyl carboxylic acid (1.0 eq) and (S)-α-cyanohydrin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

| Step | Reactants | Reagents | Solvent | Typical Yield (%) |

| 1 | (1R,3S)-caronaldehyde, 2-phosphonate-substituted tert-butylacetate | NaHMDS | THF | 85-95 |

| 2 | Intermediate Ester | 2M HCl | Dioxane/Water | 90-98 |

| 3 | Alkenyl Carboxylic Acid, (S)-α-cyanohydrin | DCC, DMAP | DCM | 70-85 |

Purification of this compound Isomers

The purification of the desired this compound isomer from the reaction mixture is a critical step. This is typically achieved using chromatographic techniques, with chiral HPLC being the most effective method for separating stereoisomers.

General Purification Workflow

Experimental Protocol: Chiral HPLC Separation of this compound Isomers

A proposed method for the analytical and preparative separation of this compound isomers is detailed below, based on successful separations of other pyrethroids.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column: Polysaccharide-based columns such as Daicel CHIRALPAK® series (e.g., IA, IB, IC) or Sumichiral OA series are recommended based on their proven efficacy in separating pyrethroid isomers.

Proposed Analytical Method:

-

Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.

Proposed Preparative Method:

For the isolation of larger quantities of individual isomers, the analytical method can be scaled up to a preparative scale.

-

Column: A larger dimension preparative chiral column with the same stationary phase (e.g., CHIRALPAK® IA, 20 x 250 mm).

-

Mobile Phase: Same as the analytical method, with potential adjustments to optimize for loading and resolution.

-

Flow Rate: Adjusted according to the column dimensions (e.g., 10-20 mL/min).

-

Sample Loading: The amount of sample loaded will depend on the resolution of the isomers and the column capacity.

-

Fraction Collection: Collect fractions corresponding to each separated isomer peak.

-

Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) | CHIRALPAK® IA (20 x 250 mm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | n-Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 15 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 230 nm | UV at 230 nm |

| Injection Volume | 10 µL | 1-5 mL (of concentrated solution) |

| Expected Purity | >99% (for resolved peaks) | >98% |

Conclusion

The stereoselective synthesis and efficient purification of this compound isomers are critical for the development of effective and environmentally safer agrochemicals. The proposed synthetic route utilizing the Horner-Wadsworth-Emmons reaction offers a viable pathway to the desired stereoisomers. Furthermore, the application of chiral HPLC with polysaccharide-based stationary phases provides a powerful tool for the analytical and preparative separation of these isomers. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of pyrethroid-based compounds. Further optimization of the proposed methods will be necessary to achieve the highest possible yields and purities for specific this compound isomers.

References

Acrinathrin: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin is a synthetic pyrethroid ester insecticide and acaricide valued for its high efficacy against a broad spectrum of agricultural pests. As a neurotoxic agent, its primary mode of action involves the modulation of voltage-gated sodium channels in the nervous systems of target organisms, leading to paralysis and death. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed toxicological data, and insecticidal efficacy. Furthermore, it delves into the molecular mechanisms of action, outlining its primary interaction with sodium channels and exploring its effects on other potential cellular targets. Detailed experimental protocols for key assays, including electrophysiological analysis, in vitro metabolism studies, and residue analysis, are provided to facilitate further research and development.

Physicochemical Properties

This compound is an organofluorine compound and a cyclopropanecarboxylate (B1236923) ester. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(Z)-2-{[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]carbonyl}vinyl]cyclopropanecarboxylate |

| CAS Number | 101007-06-1 |

| Molecular Formula | C₂₆H₂₁F₆NO₅ |

| Molecular Weight | 541.44 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 81.5 °C |

| Boiling Point | 528.2±50.0 °C (Predicted) |

| Density | 1.376±0.06 g/cm³ (Predicted) |

| Water Solubility | Low |

| LogP (Octanol-Water Partition Coefficient) | 6.8 |

Mode of Action and Signaling Pathways

This compound, like other pyrethroids, primarily targets the voltage-gated sodium channels (VGSCs) in the neurons of insects.[1][2] This interaction disrupts the normal functioning of the nervous system, leading to the insecticidal effect.

Primary Target: Voltage-Gated Sodium Channels

Pyrethroids bind to the VGSCs and modify their gating kinetics.[1][2] Specifically, they prolong the opening of the sodium channels by inhibiting their deactivation and inactivation.[2] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane, repetitive firing of action potentials, and eventual paralysis of the organism.[1][2]

References

discovery and development of Acrinathrin

An In-depth Technical Guide to the Discovery and Development of Acrinathrin

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a synthetic pyrethroid insecticide and acaricide. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and toxicology.

Introduction and Discovery

This compound is a potent, broad-spectrum synthetic pyrethroid insecticide and acaricide belonging to the cyclopropanecarboxylate (B1236923) ester and organofluorine chemical classes.[1] It was developed and introduced by the French company Roussel Uclaf (later AgrEvo) in 1990, with its invention credited to J. R. Tessier and colleagues.[2] The key patents associated with its development are EP 48185 and FR 2486073.[2]

This compound was designed to be a highly active, single-isomer product with efficacy against a range of mites and other insect pests.[3] It is particularly noted for its use in agriculture on crops such as fruits, vegetables, and tea, as well as in apiculture for the control of the Varroa jacobsoni mite in honeybee colonies.[4] Like other pyrethroids, its development was driven by the need for insecticides with high potency against target pests, low mammalian toxicity, and greater stability than natural pyrethrins.[5][6]

Physicochemical Properties

This compound is a colorless crystalline solid in its technical grade.[2] It possesses three chiral centers and one double bond, which allows for 16 possible stereoisomers; however, it is manufactured as a single, highly active isomer to ensure target specificity and efficacy.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₁F₆NO₅ | [3][7] |

| Molecular Weight | 541.44 g/mol | [3][7][8] |

| CAS Registry No. | 101007-06-1 | [3] |

| Melting Point | 81.5°C (pure); 82°C (technical) | [2][8] |

| Vapor Pressure | 4.4 x 10⁻⁵ mPa (at 20°C) | [2] |

| Solubility | Low aqueous solubility | [3] |

| Stability | Stable in acidic conditions; hydrolysis and epimerization increase at pH > 7 | [2] |

Synthesis and Manufacturing

The commercial production of this compound involves a complex, multi-step chemical synthesis designed to isolate the desired single active isomer.[3] The process begins with the preparation of two key chemical building blocks:

-

An alcohol moiety: (S)-cyano(3-phenoxyphenyl)methanol.

-

An acid moiety: A substituted (1R,3S)-cis-cyclopropane carboxylic acid derivative containing a hexafluoroisopropoxy carbonyl group.[3][9]

These two intermediates are then combined through an esterification reaction under controlled conditions to yield the final this compound molecule.[3] A documented synthetic route involves a Horner–Wadsworth–Emmons (HWE) reaction to form the acid moiety's side chain before the final esterification.[10]

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound functions as a potent neurotoxin that targets the voltage-gated sodium channels (VGSCs) in the nervous systems of insects and mites.[3][11][12] This is the primary mechanism shared by all pyrethroid insecticides.[10][11][12]

The process unfolds as follows:

-

Binding: this compound preferentially binds to the sodium channel when it is in the open, or activated, state following nerve stimulation (depolarization).[4][13] The binding site is located in a hydrophobic cavity within the channel protein, specifically at the interface of domains I and II (Site 2) and/or domains II and III (Site 1), involving the S4-S5 linker and S5/S6 helices.[3][10][13]

-

Channel Modification: Binding stabilizes the open conformation of the channel, preventing its normal, rapid inactivation (closing).[4][13]

-

Prolonged Sodium Influx: This disruption leads to a persistent influx of sodium ions (Na+) into the neuron, observed experimentally as a characteristic "tail current".[4]

-

Neurotoxicity: The prolonged depolarization results in uncontrolled, repetitive nerve firing (hyperexcitability), leading to paralysis, knockdown, and eventual death of the insect.[4][11]

References

- 1. agilent.com [agilent.com]

- 2. gcms.cz [gcms.cz]

- 3. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The relationship between the structure and the activity of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.chemicalwatch.com [files.chemicalwatch.com]

- 8. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

Acrinathrin: A Technical Guide to its Function as a Pyrethroid Ester Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin, a synthetic pyrethroid ester, is a potent acaricide and insecticide with a broad spectrum of activity against various phytophagous mites and other insect pests.[1][2] Its neurotoxic action is primarily mediated through the modulation of voltage-gated sodium channels in the nervous system of target organisms.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, metabolism, and ecotoxicological profile. Detailed experimental protocols for its evaluation and analysis are provided, alongside a summary of key quantitative data. Visualizations of its signaling pathway and relevant experimental workflows are included to facilitate a deeper understanding of its function and application in research and development.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to beige colored powder.[1][2] It is characterized by its low aqueous solubility and is semi-volatile.[1] The molecule contains three chiral centers and one double bond, resulting in numerous possible isomers, though a single, highly active isomer is used commercially.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁F₆NO₅ | [3][4] |

| Molecular Weight | 541.44 g/mol | [2][3][4] |

| CAS Number | 101007-06-1 | [3][4] |

| Melting Point | 81.5 °C (pure); 82 °C (technical grade) | [2][4][5] |

| Vapor Pressure | 4.4 x 10⁻⁵ mPa (20 °C) | [5] |

| Solubility in Water | Low | [1] |

| Appearance | White to beige colored powder/colorless crystals | [1][2][5] |

Mechanism of Action

This compound, like other pyrethroids, is a neurotoxin that primarily targets voltage-gated sodium channels in the nervous system of insects and mites.[1][3]

Modulation of Voltage-Gated Sodium Channels

The primary mode of action of this compound involves the disruption of the normal functioning of voltage-gated sodium channels.[1][3] Pyrethroids bind to the open state of these channels, delaying their inactivation and deactivation.[6] This leads to a prolonged influx of sodium ions into the neuron, resulting in membrane depolarization and repetitive neuronal firing.[5][6] The persistent hyperexcitation of the nervous system ultimately leads to paralysis and death of the target organism.[3] this compound has been docked into a predicted pyrethroid binding site (Site 1) on the sodium channel to understand these interactions at an atomic level.[3]

Downstream Signaling Effects

The prolonged depolarization of the neuronal membrane caused by this compound triggers a cascade of downstream events:

-

Alterations in Neurotransmitter Release: The sustained neuronal firing can lead to an increased release of neurotransmitters, such as acetylcholine (B1216132) and glutamate, at the synapse.[5][6] However, the effects can be complex and dose-dependent, with some studies reporting inhibition of neurotransmitter release at higher concentrations.[3][6]

-

Disruption of Calcium Homeostasis: The persistent depolarization can activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions into the cell.[1][5] This increase in intracellular calcium can be further amplified by the reverse operation of the Na⁺/Ca²⁺ exchanger.[7] Elevated intracellular calcium can trigger various downstream signaling pathways, including those leading to excitotoxicity and apoptosis.[8]

-

Oxidative Stress: The overstimulation of neurons can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.[5][9]

Caption: this compound's primary mechanism of action and downstream signaling cascade.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key chiral intermediates followed by their esterification. A representative synthetic scheme is outlined below.

Caption: Simplified synthetic pathway for this compound.[1][10]

A detailed experimental protocol for the synthesis of this compound as described by Wang and Gu involves a Horner-Wadsworth-Emmons (HWE) reaction between the chiral (1R,3S)-caronaldehyde and a pre-prepared 2-phosphorate-substituted tert-butylacetate to yield an intermediate.[1][10] This intermediate then undergoes condensation with (S)-α-cyanohydrin to form a diester. Subsequent selective hydrolysis under acidic conditions yields the alkenyl acid, which is finally esterified with hexafluoroisopropanol to produce this compound.[1][10]

Metabolism and Degradation

The metabolism of pyrethroids like this compound primarily occurs through hydrolysis of the ester linkage and oxidation.[11] In biological systems, this is often carried out by carboxylesterases and cytochrome P450 monooxygenases.[11][12]

-

Hydrolysis: The ester bond in this compound is cleaved by esterases, yielding the corresponding carboxylic acid and alcohol metabolites.[11] This is a major detoxification pathway.

-

Oxidation: Cytochrome P450 enzymes can hydroxylate various positions on the this compound molecule, increasing its water solubility and facilitating excretion.

In the environment, this compound is moderately persistent in soil but degrades more rapidly in aqueous systems.[1] The degradation process can be influenced by factors such as pH, temperature, and microbial activity.

Ecotoxicology

This compound exhibits high toxicity to many non-target organisms.

| Organism Group | Toxicity Level | Key Findings | Reference |

| Bees | High | Highly toxic upon both contact and oral exposure. | [1] |

| Aquatic Organisms | High | Highly toxic to most aquatic species, including fish and Daphnia. | [1] |

| Birds | Moderate | Moderately toxic to birds. | [1] |

| Earthworms | Moderate | Moderately toxic to earthworms. | [1] |

Experimental Protocols

Acaricidal Activity Bioassay (LC₅₀ Determination in Tetranychus urticae)

This protocol is adapted from the leaf dip bioassay method.

6.1.1. Rearing of Tetranychus urticae

-

Maintain a susceptible laboratory strain of Tetranychus urticae on bean plants (Phaseolus vulgaris) in a controlled environment (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).[13]

-

To obtain adult mites of a uniform age, transfer several gravid females to fresh, uninfested bean leaves and allow them to oviposit for 24 hours before removing them.

6.1.2. Preparation of this compound Solutions

-

Prepare a stock solution of technical grade this compound in acetone (B3395972).

-

Create a series of at least five serial dilutions of the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100). The concentration range should be selected to elicit mortality between 10% and 90%.

-

A control solution containing only distilled water and the surfactant must be included.

6.1.3. Leaf Dip Bioassay

-

Excise leaf discs (2 cm diameter) from untreated bean plants.

-

Dip each leaf disc into a test or control solution for 10-15 seconds with gentle agitation.[13]

-

Allow the leaf discs to air dry completely.

-

Place each treated leaf disc, adaxial side up, on a water-saturated cotton pad in a Petri dish.

-

Using a fine brush, transfer 20-30 adult female mites of uniform age onto each leaf disc.

-

Seal the Petri dishes and incubate them under the same conditions used for mite rearing.

-

Assess mite mortality after 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Each concentration and the control should be replicated at least three times.

6.1.4. Data Analysis

-

Correct the observed mortality for control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to calculate the LC₅₀ (median lethal concentration) and its 95% confidence intervals.

Caption: Workflow for the leaf dip bioassay to determine this compound's LC₅₀.

Residue Analysis by Gas Chromatography-Electron Capture Detector (GC-ECD)

This protocol outlines a general procedure for the analysis of this compound residues in agricultural products.

6.2.1. Sample Preparation and Extraction

-

Homogenize a representative sample of the agricultural product (e.g., fruits, vegetables).

-

Weigh 10-20 g of the homogenized sample into a centrifuge tube.

-

Add an appropriate volume of an extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone and dichloromethane).

-

Add internal standards and any necessary salts for QuEChERS-based methods.

-

Homogenize the sample with the solvent for 1-2 minutes.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Collect the organic supernatant.

6.2.2. Clean-up

-

Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon, aminopropylsilanized silica (B1680970) gel, or Florisil) to remove interfering matrix components.[14]

-

Elute the analyte from the SPE cartridge with a suitable solvent or solvent mixture.

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or toluene) for GC analysis.

6.2.3. GC-ECD Analysis

-

Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).

-

Column: A capillary column suitable for pyrethroid analysis (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250-280°C.[14]

-

Detector Temperature: 300-320°C.[14]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of this compound from other compounds. A typical program might start at a lower temperature (e.g., 100-150°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes. For example: 150°C for 1 min, then ramp at 10°C/min to 280°C and hold for 10 min.

-

Injection Mode: Splitless injection.

6.2.4. Quantification

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the this compound concentration in the sample by comparing the peak area to the calibration curve.

Conclusion

This compound remains an effective pyrethroid ester acaricide due to its potent neurotoxic action on voltage-gated sodium channels. Understanding its detailed mechanism of action, including downstream signaling events, is crucial for the development of more selective and sustainable pest management strategies and for assessing its potential impact on non-target organisms. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other novel acaricidal compounds.

References

- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. Pyrethroid modulation of spontaneous neuronal excitability and neurotransmission in hippocampal neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.fera.co.uk [content.fera.co.uk]

- 5. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The modulatory effect of pyrethroids on acetylcholine release in the hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Structural Elucidation of Acrinathrin Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin is a potent synthetic pyrethroid insecticide and acaricide valued for its efficacy against a wide range of agricultural pests. Its molecular structure contains three chiral centers and one carbon-carbon double bond, giving rise to a total of 16 possible stereoisomers (eight pairs of enantiomers).[1] The biological activity of pyrethroids is often highly dependent on their stereochemistry, with one specific isomer typically exhibiting the desired insecticidal properties while others may be less active or inactive.[2] Therefore, the precise separation, identification, and structural characterization of each stereoisomer are critical for manufacturing a consistently effective and safe product, as well as for regulatory and environmental purposes. This technical guide provides an in-depth overview of the integrated analytical strategies and experimental protocols required for the comprehensive structural elucidation of this compound stereoisomers. It covers advanced chromatographic separation techniques, definitive spectroscopic identification methods, and data presentation for comparative analysis.

The Stereochemistry of this compound

The complexity of this compound arises from its multiple stereogenic elements. The structure includes three chiral centers on the cyclopropane (B1198618) and α-cyano carbon atoms, and a (Z/E)-configurable double bond in the acrylate (B77674) moiety. The commercially produced active ingredient is a single, highly active isomer.[1] The specific configuration of the most common active form of this compound is trans-[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate.[3]

The relationships between these isomers are complex, involving both enantiomeric (non-superimposable mirror images) and diastereomeric (stereoisomers that are not mirror images) pairs. A systematic approach is required to resolve this complex mixture.

Separation of Stereoisomers: Chromatographic Methods

The foundational step in elucidating the structures of stereoisomers is their physical separation from the mixture. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for resolving the stereoisomers of pyrethroids.[2][5] In complex cases, coupling different achiral and chiral columns in series may be necessary to achieve baseline separation of all components.[6][7]

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

This protocol is a representative method based on established procedures for similar pyrethroid compounds like permethrin (B1679614) and cypermethrin.[5][7] Optimization is required for the specific this compound mixture.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Columns:

-

Primary Screening: CHIRALPAK® series columns (e.g., IG, IJ) with immobilized polysaccharide derivatives (amylose or cellulose tris(3,5-dimethylphenylcarbamate)).

-

Coupled Column Setup (if necessary): Two different chiral columns connected in series to enhance resolution. For example, CHIRALPAK® IJ followed by CHIRALPAK® IG.[7]

-

-

Mobile Phase:

-

A normal-phase solvent system is typically used. A common starting point is a mixture of n-Hexane and an alcohol modifier like Ethanol (EtOH) or Isopropanol (IPA).

-

Example: Hexane:EtOH (90:10, v/v). The ratio is optimized to balance retention time and resolution.

-

A small amount of an additive like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) may be added to improve peak shape for acidic or basic analytes.

-

-

Operating Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

-

-

Procedure:

-

Equilibrate the column(s) with the mobile phase until a stable baseline is achieved.

-

Inject the sample and run the chromatogram.

-

Identify the number of resolved peaks. If co-elution occurs, adjust the mobile phase composition (e.g., change the alcohol percentage) or switch to a different CSP.

-

If a single column is insufficient, implement a coupled-column system and re-optimize.

-

Collect fractions corresponding to each isolated peak for subsequent spectroscopic analysis.

-

Structural Identification and Confirmation

Once the stereoisomers are separated, a combination of spectroscopic techniques is employed to determine their individual structures and absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the detailed connectivity and relative stereochemistry of a molecule.[8] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed. The Karplus equation can help determine dihedral angles from coupling constants, aiding in the assignment of cis/trans relationships on the cyclopropane ring. To determine the absolute configuration of enantiomers, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to induce non-equivalence in the NMR spectra of the enantiomeric pair.[8]

-

Sample Preparation: Dissolve 5-10 mg of a purified isomer fraction in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate proton signals, measure chemical shifts (δ) in ppm, and determine coupling constants (J) in Hz. Assign all signals to the corresponding atoms in the structure. Compare spectra between different isomers to identify key structural differences.

Note: A complete dataset for all 16 isomers is not publicly available. The table below serves as a template for data organization. A reference for the ¹³C NMR spectrum of the parent compound is available on PubChem.[3]

| Stereoisomer | Nucleus | Atom Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Isomer 1 | ¹H | H-1 (cyclo) | Data | Data |

| (e.g., 1R,3S,Z) | ¹³C | C=O (ester) | Data | - |

| ¹⁹F | -CF₃ | Data | Data | |

| Isomer 2 | ¹H | H-1 (cyclo) | Data | Data |

| (e.g., 1S,3R,Z) | ¹³C | C=O (ester) | Data | - |

| ¹⁹F | -CF₃ | Data | Data |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the isolated isomers. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides fragmentation patterns that serve as a fingerprint for the molecule's structure.[9][10] While MS itself cannot distinguish between enantiomers, the fragmentation patterns can help differentiate diastereomers, which may exhibit different fragmentation efficiencies.[11]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

-

Sample Preparation: Dilute the isolated isomer in a volatile solvent like acetonitrile (B52724) or hexane.

-

GC Conditions: Use a capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 50 to 600.

-

Analysis: Confirm the molecular ion peak ([M]⁺) at the expected m/z for C₂₆H₂₁F₆NO₅ (541.13 g/mol ).[3] Analyze the fragmentation pattern to identify characteristic ions.

| m/z (Daltons) | Proposed Fragment Identity | Stereoisomer(s) |

| 541.13 | [M]⁺ (Molecular Ion) | All |

| Data | e.g., Loss of CN | Data |

| Data | e.g., Cleavage of ester bond | Data |

| Data | e.g., 3-phenoxybenzyl fragment | Data |

X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the absolute three-dimensional atomic structure of a molecule.[12][13] This technique requires a high-quality single crystal of the purified isomer. By analyzing the diffraction pattern of X-rays passing through the crystal, a precise electron density map can be generated, revealing the exact spatial arrangement of every atom and thus the absolute stereochemistry.[12] A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing a definitive reference.[3]

-

Crystallization: Grow a single crystal of a purified isomer. This is often the most challenging step and involves screening various solvents and conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen. Expose the crystal to a monochromatic X-ray beam (often at a synchrotron source) and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

Integrated Workflow for Structural Elucidation

The complete characterization of all this compound stereoisomers requires a systematic and integrated analytical approach. The workflow begins with high-resolution separation and is followed by a suite of spectroscopic techniques, culminating in X-ray crystallography for absolute structural proof.

References

- 1. This compound (Ref: RU 38702) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C26H21F6NO5 | CID 6436606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient preparative separation of β-cypermethrin stereoisomers by supercritical fluid chromatography with a two-step combined strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. chiraltech.com [chiraltech.com]

- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 9. Analysis of permethrin isomers in composite diet samples by molecularly imprinted solid-phase extraction and isotope dilution gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of maternal and foetal distribution of cis- and trans-permethrin isomers and their metabolites in pregnant rats by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Acrinathrin's Acaricidal Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin, a synthetic pyrethroid insecticide and acaricide, demonstrates a broad spectrum of activity against a variety of mite species. As a neurotoxin, its mode of action involves the modulation of voltage-gated sodium channels in the nervous system of mites, leading to paralysis and death. This technical guide provides an in-depth overview of this compound's efficacy against key phytophagous and parasitic mites, supported by quantitative toxicity data. Detailed experimental protocols for assessing acaricidal activity are presented, alongside a visualization of the underlying signaling pathway and a general experimental workflow. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and evaluation of acaricidal agents.

Spectrum of Acaricidal Activity

This compound has demonstrated significant efficacy against a range of economically important mite species. Its activity is most pronounced against phytophagous mites that cause damage to a wide variety of agricultural crops. Additionally, it has been utilized in veterinary applications to control parasitic mites.

Table 1: Efficacy of this compound Against Various Mite Species

| Mite Species | Family | Type | Efficacy Data (LC50) | Reference(s) |

| Tetranychus urticae (Two-spotted spider mite) | Tetranychidae | Phytophagous | 4,060 - 14,400 mg/L (Resistant populations) | [1] |

| Varroa destructor (Varroa mite) | Varroidae | Parasitic | Effective control reported in apiculture | [2][3] |

| General Phytophagous Mites | - | Phytophagous | High insecticidal activity reported | [3] |

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Mode of Action: Sodium Channel Modulation

This compound, like other pyrethroids, exerts its toxic effect by targeting the voltage-gated sodium channels in the neuronal membranes of mites.[4] These channels are crucial for the propagation of nerve impulses. This compound binds to the open state of the sodium channels, preventing their closure.[5][6] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and a state of hyperexcitability in the nervous system. The continuous nerve firing ultimately results in paralysis and death of the mite.[7]

Caption: this compound's interaction with the voltage-gated sodium channel.

Experimental Protocols

The following are detailed methodologies for common bioassays used to determine the efficacy of acaricides like this compound.

Leaf-Dip Bioassay

This method is widely used to assess the contact and/or ingestion toxicity of a substance to phytophagous mites.[4][8][9]

Materials:

-

Mite-infested leaves from a susceptible laboratory colony

-

This compound technical grade or formulated product

-

Distilled water

-

Wetting agent (e.g., Triton X-100)

-

Beakers

-

Forceps

-

Filter paper

-

Petri dishes

-

Stereomicroscope

-

Fine brush

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water. A small amount of a wetting agent should be added to ensure even coverage of the leaf surface. A control solution containing only distilled water and the wetting agent should also be prepared.

-

Leaf Disc Preparation: Cut leaf discs of a uniform size from the host plant.

-

Dipping: Using forceps, individually dip each leaf disc into a test solution for a standardized period (e.g., 5-10 seconds) with gentle agitation.

-

Drying: Place the dipped leaf discs on filter paper to air dry.

-

Bioassay Arenas: Prepare Petri dishes with a layer of agar at the bottom to maintain leaf turgidity. Once the leaf discs are dry, place one disc, adaxial side up, in the center of each Petri dish.

-

Mite Infestation: Using a fine brush, transfer a standardized number of adult female mites (e.g., 20-30) onto each leaf disc.

-

Incubation: Seal the Petri dishes and maintain them under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 h L:D photoperiod).

-

Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence limits using probit analysis.

Slide-Dip Bioassay

This technique is primarily used to evaluate the direct contact toxicity of a substance to mites.[9][10]

Materials:

-

Adult female mites from a susceptible laboratory colony

-

This compound technical grade or formulated product

-

Distilled water

-

Wetting agent

-

Microscope slides

-

Double-sided adhesive tape

-

Beakers

-

Forceps

-

Stereomicroscope

-

Fine brush

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water with a wetting agent, as described for the leaf-dip bioassay.

-

Mite Preparation: Attach a strip of double-sided adhesive tape to a microscope slide. Carefully transfer adult female mites onto the tape, securing them by their dorsum.

-

Dipping: Immerse the slide with the attached mites into a test solution for a standardized time (e.g., 5 seconds).

-

Drying: After dipping, remove the slide and allow it to air dry.

-

Incubation: Place the slides in a controlled environment (e.g., 25 ± 1°C and 60-70% RH).

-

Mortality Assessment: After 24 hours, examine the mites under a stereomicroscope and record mortality.

-

Data Analysis: Analyze the data as described for the leaf-dip bioassay to determine the LC50 values.

Caption: A generalized workflow for determining acaricide efficacy.

Conclusion

This compound is a potent acaricide with a broad spectrum of activity against various mite pests. Its neurotoxic mode of action, targeting the voltage-gated sodium channels, makes it an effective tool in mite management programs. The standardized bioassay protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's efficacy and the development of new acaricidal compounds. Further research to determine the LC50 values for a wider range of mite species, including susceptible strains and non-target predatory mites, will enhance our understanding of this compound's activity spectrum and its potential role in integrated pest management strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. irac-online.org [irac-online.org]

- 3. This compound (Ref: RU 38702) [sitem.herts.ac.uk]

- 4. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrethroid Insecticides Directly Activate Microglia Through Interaction With Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2.3. Leaf dip bioassay [bio-protocol.org]

- 10. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

Initial Toxicological Profile of Acrinathrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological profile of Acrinathrin, a synthetic pyrethroid insecticide and acaricide. The information is compiled from initial regulatory studies and is intended to inform researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single or short-term exposure to a substance. For this compound, these studies have been conducted via oral, dermal, and inhalation routes.

Data Summary

| Study Type | Species | Endpoint | Value (mg/kg bw or mg/L) | Classification |

| Acute Oral Toxicity | Rat | LD₅₀ | > 5000 | Not Classified |

| Acute Dermal Toxicity | Rat | LD₅₀ | > 2000 | Not Classified |

| Acute Inhalation Toxicity | Rat | LC₅₀ (4-hour) | > 1.21 | Not Classified |

Experimental Protocols

The methodologies for these acute toxicity studies generally follow the OECD guidelines.

The acute toxic class method was likely employed. This stepwise procedure uses a small number of animals (typically rats) per step. The substance is administered orally at one of a series of defined dose levels. The presence or absence of mortality in the initial group determines the dose for the subsequent group of animals. Observations for signs of toxicity and mortality are conducted for up to 14 days.

In this study, the test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animal (typically rabbit or rat) for 24 hours under a semi-occlusive dressing. A limit test is often performed at 2000 mg/kg body weight. Animals are observed for signs of toxicity and mortality for 14 days following administration.

Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours. Multiple concentration levels are tested to determine the LC₅₀. Animals are observed for toxic effects and mortality during and after exposure for a period of up to 14 days.

Experimental Workflow Diagram

Environmental Fate and Behavior of Acrinathrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests on various crops. Understanding its environmental fate and behavior is crucial for assessing its potential impact on ecosystems and for ensuring its safe and effective use. This technical guide provides an in-depth overview of the core principles governing the environmental degradation, mobility, and persistence of this compound, based on available scientific data.

Physicochemical Properties

This compound is characterized by its low water solubility and a high octanol-water partition coefficient (Kow), indicating its lipophilic nature and a strong tendency to adsorb to soil and organic matter.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁F₆NO₅ | |

| Molecular Weight | 541.44 g/mol | |

| Water Solubility | 0.0022 mg/L (20-25 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | 6.3 | |

| Vapor Pressure | 1.8 x 10⁻⁵ Pa (25 °C) | |

| Henry's Law Constant | 1.80 x 10⁻² Pa m³/mol (25 °C) | [1] |

Environmental Fate and Degradation

The environmental persistence of this compound is influenced by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial metabolism in soil and aquatic systems.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, particularly under neutral to alkaline conditions. The rate of hydrolysis is dependent on both pH and temperature.

Table 1: Hydrolysis Half-life (DT₅₀) of this compound

| pH | Temperature (°C) | DT₅₀ (days) | Reference |

| 4 | 50 | Stable | |

| 7 | 20 | 463 | |

| 7 | 30 | 30 | [1] |

| 9 | 20 | 3.78 (90.8 hours) | |

| 9 | 37 | <2 | [1] |

A typical hydrolysis study for this compound involves the following steps:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[2]

-

Test Substance Application: A solution of radiolabeled this compound in a minimal amount of organic solvent is added to the buffer solutions to achieve a final concentration that is less than half of its water solubility.[2]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C, 30°C, 37°C) in sterile glass vessels.[2]

-

Sampling: Aliquots of the solutions are collected at predetermined time intervals.

-

Analysis: The concentration of the parent this compound and its degradation products in the samples is determined using High-Performance Liquid Chromatography (HPLC) with radiometric detection. Identification of degradation products is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound over time, and the half-life (DT₅₀) is calculated assuming first-order kinetics.[4]

Photolysis in Water

Photodegradation in water can contribute to the dissipation of this compound, especially in clear, sunlit surface waters.

Table 2: Photolysis of this compound in Water

| Parameter | Value | Conditions | Reference |

| Photolysis Half-life (DT₅₀) | >400 hours (without catalyst) | Sunlight exposure | [5] |

| Mineralization | ~50% after 400 hours | Sunlight exposure | [5] |

A representative experimental workflow for an aqueous photolysis study of this compound is as follows:

Metabolism in Soil

Microbial degradation is a significant pathway for the dissipation of this compound in the soil environment. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.

Table 3: Soil Metabolism and Field Dissipation of this compound

| Study Type | Soil/Field Conditions | DT₅₀ (days) | Reference |

| Aerobic Soil Metabolism | 4 soil types | 5 - 100 | |

| Aerobic Soil Metabolism | pH 6.2, 3.1% OM | 52 | |

| Field Dissipation | Field 1 | 9.2 | [6][7] |

| Field Dissipation | Field 2 | 3.8 | [6][7] |

A typical aerobic soil metabolism study for this compound involves these key steps:

-

Soil Selection and Preparation: At least three different soil types with varying textures, organic matter content, and pH are selected. The soils are sieved and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).[8]

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.[8]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in flow-through systems. A stream of humidified, carbon dioxide-free air is passed through the systems to maintain aerobic conditions and to trap volatile organic compounds and ¹⁴CO₂.[9]

-

Sampling and Extraction: Duplicate soil samples are taken at various time intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water, methanol/water) to separate the parent compound and its metabolites.

-

Analysis: The extracts are analyzed by HPLC with radiometric detection to quantify this compound and its degradation products. The identity of the metabolites is confirmed using LC-MS. Non-extractable residues are quantified by combusting the soil and measuring the resulting ¹⁴CO₂.

-

Data Analysis: The dissipation half-life (DT₅₀) of this compound is calculated using first-order kinetics. A degradation pathway is proposed based on the identified metabolites.[8]

Metabolism in Aquatic Sediment Systems

In aquatic environments, this compound tends to partition from the water phase to the sediment, where microbial degradation occurs under both aerobic and anaerobic conditions.

Table 4: Aquatic Sediment Metabolism of this compound

| System | DT₅₀ (days) | Reference |

| Water-Sediment | 18.6 | [1] |

The following outlines the general procedure for an aquatic sediment metabolism study:

-

System Setup: Intact water-sediment systems are collected from at least two different locations with varying sediment characteristics. The systems are allowed to acclimatize in the laboratory.[8][10]

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the water phase of the systems.

-

Incubation:

-

Aerobic: The systems are incubated in the dark at a constant temperature with a gentle stream of air passed over the water surface to maintain aerobic conditions in the water and the top layer of sediment.[11]

-

Anaerobic: The systems are purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions throughout the incubation period.[11]

-

-

Sampling: At specified intervals, replicate systems are sacrificed. The water and sediment phases are separated.

-

Extraction and Analysis: Both the water and sediment phases are extracted and analyzed for the parent compound and metabolites using HPLC with radiometric detection and LC-MS for identification, similar to the soil metabolism study. Volatile traps are also analyzed.

-

Data Analysis: The dissipation half-lives (DT₅₀) for the total system, as well as for the water and sediment phases, are calculated. A degradation pathway in the aquatic environment is proposed.[8]

Degradation Pathway

The primary degradation pathway of this compound in the environment involves the cleavage of the ester linkage, a common feature for pyrethroid insecticides. This initial step leads to the formation of a carboxylic acid derivative and a phenoxybenzyl alcohol or aldehyde. These initial metabolites can then undergo further degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of the existing maximum residue levels for this compound in peaches and sweet peppers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. oecd.org [oecd.org]

- 11. labscorps.co.uk [labscorps.co.uk]

Acrinathrin's Mode of Action on Insect Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary